
D-Val-leu-arg P-nitroanilide hydrochloride salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Val-leu-arg P-nitroanilida clorhidrato: es un sustrato peptídico sintético comúnmente utilizado en la investigación bioquímica. Es conocido por su papel en el estudio de la actividad de la proteasa, particularmente en el contexto de la cinética enzimática y la detección de inhibidores. El compuesto se caracteriza por su forma de sólido cristalino blanco y su alta solubilidad en agua .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La preparación de D-Val-leu-arg P-nitroanilida clorhidrato generalmente implica la reacción de D-Val-leu-arg P-nitroanilida con ácido clorhídrico. El proceso incluye disolver el compuesto en un solvente adecuado, agregar ácido clorhídrico y calentar la mezcla. El producto final se obtiene mediante cristalización u otros métodos de purificación .
Métodos de producción industrial: Si bien los métodos específicos de producción industrial no están ampliamente documentados, la síntesis de sustratos peptídicos como D-Val-leu-arg P-nitroanilida clorhidrato generalmente sigue principios similares a la síntesis a escala de laboratorio, con ajustes para la escala y la eficiencia. Esto incluye la optimización de las condiciones de reacción, el uso de solventes y las técnicas de purificación para garantizar un alto rendimiento y pureza.
Análisis De Reacciones Químicas
Tipos de reacciones: D-Val-leu-arg P-nitroanilida clorhidrato principalmente experimenta reacciones de hidrólisis catalizadas por proteasas. Estas reacciones implican la escisión de enlaces peptídicos, lo que resulta en la liberación de p-nitroanilina, que se puede medir cuantitativamente .
Reactivos y condiciones comunes:
Hidrólisis: Proteasas como la tripsina o la quimotripsina se utilizan comúnmente para catalizar la hidrólisis de D-Val-leu-arg P-nitroanilida clorhidrato.
Oxidación y reducción: Si bien no se asocia comúnmente con este compuesto, los reactivos estándar como el peróxido de hidrógeno o el borohidruro de sodio podrían usarse teóricamente para reacciones de oxidación o reducción, respectivamente.
Principales productos: El producto principal de la reacción de hidrólisis es la p-nitroanilina, que es un compuesto amarillo que se puede detectar espectrofotométricamente .
Aplicaciones Científicas De Investigación
Química: D-Val-leu-arg P-nitroanilida clorhidrato se utiliza como sustrato en estudios de cinética enzimática para medir la actividad de varias proteasas. Ayuda a comprender los mecanismos catalíticos y la especificidad de sustrato de estas enzimas .
Biología: En la investigación biológica, este compuesto se emplea para estudiar la actividad de las enzimas proteolíticas en diferentes organismos, incluidas bacterias y lombrices de tierra. También se utiliza en la detección de inhibidores de proteasas, que son importantes en el desarrollo de fármacos .
Medicina: El compuesto es valioso en la investigación médica para evaluar la eficacia de los inhibidores de proteasas, que son agentes terapéuticos potenciales para enfermedades que involucran desregulación de proteasas, como el cáncer y las afecciones inflamatorias .
Industria: En el sector industrial, D-Val-leu-arg P-nitroanilida clorhidrato se utiliza en procesos de control de calidad para evaluar la actividad de proteasas en varios productos, incluidos detergentes y enzimas de procesamiento de alimentos .
Mecanismo De Acción
El mecanismo de acción de D-Val-leu-arg P-nitroanilida clorhidrato involucra su hidrólisis por proteasas. El enlace peptídico entre los grupos arginina y p-nitroanilina se escinde, liberando p-nitroanilina. Esta reacción se monitorea a menudo espectrofotométricamente, ya que la p-nitroanilina absorbe luz a una longitud de onda específica, lo que permite una medición cuantitativa de la actividad enzimática . Los objetivos moleculares son los sitios activos de las proteasas, donde el sustrato se une y experimenta catálisis .
Comparación Con Compuestos Similares
Compuestos similares:
D-Val-leu-lys P-nitroanilida diclorhidrato: Similar en estructura pero con lisina en lugar de arginina, utilizado en ensayos similares de actividad de proteasa.
N-Succinil-L-fenilalanina-p-nitroanilida: Otro sustrato peptídico utilizado para estudiar la actividad de la proteasa, particularmente la quimotripsina.
N-Benzoil-Pro-Phe-Arg-p-nitroanilida clorhidrato: Se utiliza para ensayos de actividad de trombina.
Singularidad: D-Val-leu-arg P-nitroanilida clorhidrato es único debido a su secuencia específica, lo que lo convierte en un sustrato preferido para ciertas proteasas como la tripsina. Su alta solubilidad y estabilidad también contribuyen a su uso generalizado en investigación .
Propiedades
Fórmula molecular |
C23H39ClN8O5 |
|---|---|
Peso molecular |
543.1 g/mol |
Nombre IUPAC |
2-[(2-amino-3-methylbutanoyl)amino]-N-[5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]-4-methylpentanamide;hydrochloride |
InChI |
InChI=1S/C23H38N8O5.ClH/c1-13(2)12-18(30-22(34)19(24)14(3)4)21(33)29-17(6-5-11-27-23(25)26)20(32)28-15-7-9-16(10-8-15)31(35)36;/h7-10,13-14,17-19H,5-6,11-12,24H2,1-4H3,(H,28,32)(H,29,33)(H,30,34)(H4,25,26,27);1H |
Clave InChI |
PMJYPWQXVJFMKT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(C(C)C)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Azoniaspiro[4.4]nonane;1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide](/img/structure/B12318683.png)

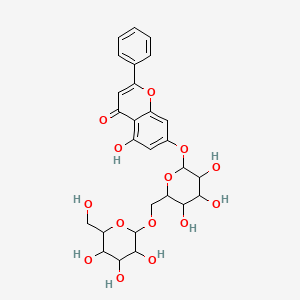
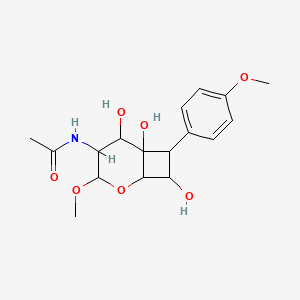
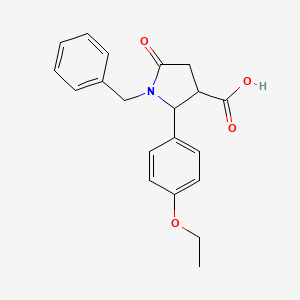
![2-{3-[(3aS,4S,6aR)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazol-4-yl]propyl}propanedioic acid](/img/structure/B12318705.png)
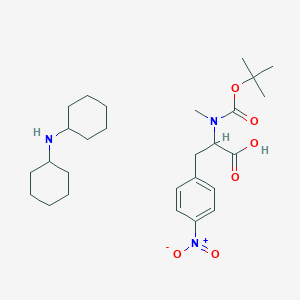
![15-fluoro-N-[2-[(2S)-1-methylpyrrolidin-2-yl]ethyl]-18-oxo-14-(3-pyrazin-2-ylpyrrolidin-1-yl)-12-oxa-1-azapentacyclo[11.7.1.02,11.04,9.017,21]henicos-19-ene-19-carboxamide](/img/structure/B12318708.png)

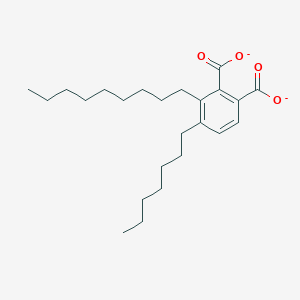
![Methyl 7-[8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B12318723.png)
![methyl 5-acetamido-4-acetyloxy-2-[(7-hydroxy-4-methyl-2H-chromen-2-yl)oxy]-6-(1,2,3-triacetyloxypropyl)oxane-2-carboxylate](/img/structure/B12318730.png)
![N-[1,2-dimethoxy-10-methylsulfanyl-9-oxo-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6,7-dihydro-5H-benzo[a]heptalen-7-yl]formamide](/img/structure/B12318749.png)

